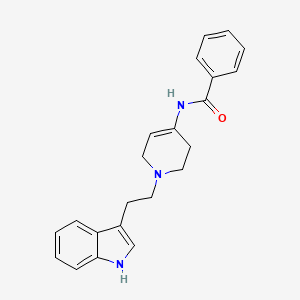
(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a hexyl group attached to an oxygen atom, a butenoic acid backbone, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
-
Esterification and Hydrolysis: : One common method to synthesize (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid involves the esterification of 4-oxo-2-butenoic acid with hexanol, followed by hydrolysis. The reaction typically uses an acid catalyst such as sulfuric acid and is conducted under reflux conditions.
-
Aldol Condensation: : Another synthetic route involves the aldol condensation of hexanal with acetoacetic acid, followed by dehydration to form the desired product. This reaction requires a base catalyst, such as sodium hydroxide, and is performed at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be used to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
-
Oxidation: : (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or arylated derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
Pharmaceutical research explores the potential of this compound as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and resins with specific properties. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired mechanical and chemical characteristics.
作用機序
The mechanism by which (2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid exerts its effects depends on its interaction with molecular targets. For example, in enzymatic reactions, the ketone group may form a covalent bond with the active site of an enzyme, inhibiting its activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2E)-4-(Methoxy)-4-oxo-2-butenoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.
(2E)-4-(Ethoxy)-4-oxo-2-butenoic acid: Contains an ethoxy group, leading to different physical and chemical properties.
(2E)-4-(Butoxy)-4-oxo-2-butenoic acid: Features a butoxy group, affecting its reactivity and applications.
Uniqueness
(2E)-4-(Hexyloxy)-4-oxo-2-butenoic acid is unique due to its longer alkyl chain (hexyl group), which can influence its solubility, hydrophobicity, and interaction with biological membranes. This makes it particularly interesting for applications requiring specific solubility and interaction profiles.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
(E)-4-hexoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/b7-6+ |
InChIキー |
RNERBJNDXXEXTK-VOTSOKGWSA-N |
異性体SMILES |
CCCCCCOC(=O)/C=C/C(=O)O |
正規SMILES |
CCCCCCOC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


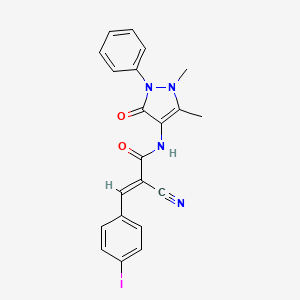
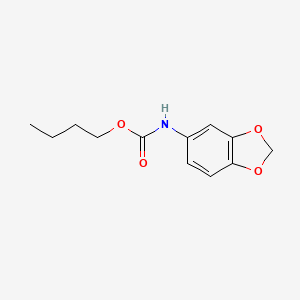

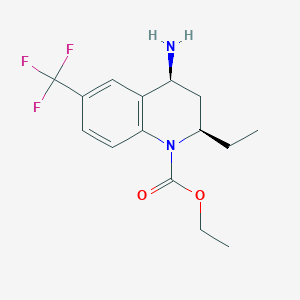
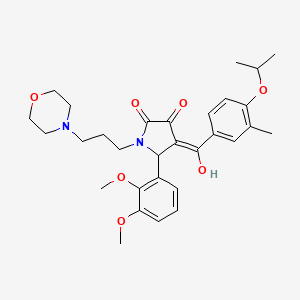
![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)

![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007998.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)

